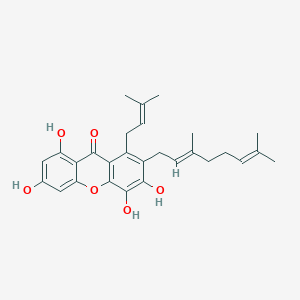
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is a chiral compound widely used in organic synthesis and medicinal chemistry. It is known for its role as a protecting group for amines, particularly in peptide synthesis. The compound’s structure includes a tert-butyl carbamate group attached to a chiral center, which is bonded to a phenylethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate typically involves the reaction of (S)-2-amino-1-phenylethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to yield the free amine by removing the carbamate protecting group using reagents like trifluoroacetic acid.
Substitution: The carbamate group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid or hydrogenation catalysts.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Free amine (2-amino-1-phenylethylamine).
Substitution: Derivatives with different protecting groups.
Scientific Research Applications
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is extensively used in:
Chemistry: As a protecting group in peptide synthesis and other organic transformations.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those involving chiral amines.
Industry: In the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The primary mechanism of action for (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate involves its role as a protecting group. It temporarily masks the amino group, preventing unwanted reactions during synthetic processes. The carbamate group can be selectively removed under mild conditions, revealing the free amine for further reactions. This selective protection and deprotection are crucial in multi-step organic syntheses.
Comparison with Similar Compounds
- tert-Butyl (2-amino-1-phenylethyl)carbamate acetate
- tert-Butyl (1-((2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamate
Uniqueness: (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality is essential in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications where stereochemistry affects biological activity.
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALRZPKODHZOR-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640524 |
Source


|
| Record name | tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137102-30-8 |
Source


|
| Record name | tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)





